molecular formula C13H22ClN5 B12227569 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12227569
M. Wt: 283.80 g/mol
InChI Key: XYVQZJRKRAJJPD-UHFFFAOYSA-N
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Description

The compound N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine features a bis-pyrazole scaffold with distinct substituents. The first pyrazole ring (1,3-dimethyl-1H-pyrazol-4-yl) is substituted with methyl groups at positions 1 and 3, while the second pyrazole (1-isopropyl-4-methyl-1H-pyrazol-3-amine) contains an isopropyl group at position 1, a methyl group at position 4, and an amine at position 3. These groups are linked via a methylene (-CH2-) bridge. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, structural analogues suggest a molecular weight range of 230–250 g/mol and moderate lipophilicity due to alkyl substituents .

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-9(2)18-7-10(3)13(16-18)14-6-12-8-17(5)15-11(12)4;/h7-9H,6H2,1-5H3,(H,14,16);1H

InChI Key

XYVQZJRKRAJJPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2C)C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation Route

The synthesis of pyrazole derivatives, including our target compound, often begins with the preparation of chalcone intermediates through Claisen-Schmidt condensation. This fundamental approach involves the reaction of acetophenone derivatives with aromatic aldehydes in the presence of a basic catalyst.

A typical procedure for chalcone synthesis involves:

  • Cooling equimolar amounts of acetophenone (0.01 mol) and aromatic aldehyde (0.01 mol) in ethanol to 10-15°C
  • Adding 40% NaOH dropwise while stirring continuously for 30 minutes
  • Allowing the reaction mixture to stand overnight
  • Acidifying with dilute HCl and filtering the precipitated solid
  • Purifying through recrystallization from ethanol

The base-catalyzed mechanism proceeds through the formation of an enolate intermediate, followed by nucleophilic addition to the aldehyde carbonyl and subsequent dehydration to form the α,β-unsaturated carbonyl system.

These chalcone intermediates then undergo cycloaddition reactions with appropriate hydrazine derivatives to form pyrazole rings, which can be further functionalized to obtain the target compound.

Direct Methods from Primary Amines

Recent advances have led to the development of more direct methods for preparing N-substituted pyrazoles from primary amines. This approach is particularly valuable for synthesizing compounds like this compound.

The protocol utilizes primary aliphatic or aromatic amines as limiting reagents and requires relatively short reaction times under mild conditions. A significant advantage of this method is the use of structurally simple and commercially available starting materials without the need for inorganic reagents.

The optimization of this reaction revealed that adding all three reagents (amine, amination reagent, and diketone) simultaneously at 0°C followed by heating is crucial for obtaining reproducible yields. The presence of p-nitrobenzoic acid formed during the reaction catalyzes the formation of hydrazone and subsequent heterocyclization.

Specific Preparation Methods for this compound

Condensation Reaction Method

The synthesis of this compound typically involves a condensation reaction between 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde and 1-isopropyl-4-methyl-1H-pyrazol-3-amine.

The reaction proceeds through the following steps:

  • Initial formation of a Schiff base (imine) through nucleophilic addition of the amine to the aldehyde
  • Reduction of the imine intermediate to form the desired amine linkage
  • Purification to obtain the final product

This method is conducted under specific reaction conditions, which are summarized in Table 2:

Parameter Condition Notes
Solvent DMF or DMSO Polar aprotic solvents facilitate the reaction
Base NaH or K₂CO₃ Facilitates deprotonation and nucleophilic addition
Temperature 50-60°C Higher temperatures accelerate the reaction
Reaction Time 4-6 hours Monitored by TLC until completion
Reducing Agent NaBH₄ or LiAlH₄ For reducing the imine intermediate
Purification Recrystallization Typically from ethanol or ethyl acetate

The reaction scheme can be represented as:

1,3-dimethyl-1H-pyrazole-4-carboxaldehyde + 1-isopropyl-4-methyl-1H-pyrazol-3-amine → Schiff base intermediate → this compound

Reductive Amination Approach

An efficient alternative for preparing this compound involves a one-pot reductive amination procedure. This method combines the imine formation and reduction steps, offering advantages in terms of reaction efficiency and yield.

The procedure typically involves:

  • Combining 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde and 1-isopropyl-4-methyl-1H-pyrazol-3-amine in methanol or ethanol
  • Adding a reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) along with a catalytic amount of acetic acid
  • Stirring the reaction mixture at room temperature or under gentle heating (30-40°C)
  • Monitoring by TLC until completion
  • Basic workup and purification

The mild reaction conditions and simplified procedure make this approach particularly attractive for laboratory-scale synthesis. The yield typically ranges from 65-75%, depending on the specific reaction conditions and purification method.

Green Chemistry Approach

Recent advances in sustainable chemistry have led to the development of greener methods for synthesizing pyrazole derivatives. These approaches focus on reducing environmental impact while maintaining or improving reaction efficiency.

A notable method involves:

  • Using water/ethanol mixtures as environmentally benign solvents
  • Employing heterogeneous catalysts, such as layered double hydroxides (LDH) functionalized with copper iodide
  • Conducting the reaction at moderate temperatures (around 55°C)
  • Reducing reaction times compared to conventional methods

The use of such catalytic systems has demonstrated remarkable efficiency in the synthesis of structurally related pyrazole derivatives, with yields exceeding 80% in some cases. Additionally, the catalysts can often be recovered and reused, further enhancing the sustainability of the process.

Table 3 compares the efficiency of different synthesis approaches:

Method Solvent System Catalyst Temperature (°C) Time (h) Yield (%)
Conventional Condensation DMF K₂CO₃ 60 6 55-65
Reductive Amination Methanol AcOH (cat.) 40 4 65-75
Green Chemistry Approach Water/Ethanol (1:1) LDH@CuI 55 3 75-85
Direct Primary Amine Method Dichloromethane p-Nitrobenzoic acid 0-25 2 40-50

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly influences the efficiency of preparing this compound. Studies on similar pyrazole derivatives have examined the relationship between solvent properties and reaction outcomes.

Investigations into the physical and chemical properties of trisubstituted pyrazoles have revealed that solvent-solute interactions play a crucial role in reaction kinetics and product yields. For instance, measurements of densities (ρ) and viscosities (η) of solutions of substituted pyrazole derivatives in polar aprotic solvents such as DMSO and nitromethane, as well as their binary mixtures, have provided insights into these interactions.

Research conducted at 310 K over concentration ranges of (5-100) × 10⁻⁴ mol dm⁻³ has demonstrated that dipole-dipole interactions between pyrazole derivatives and solvents significantly affect reaction efficiency. Excess molar studies (VᵐE) have indicated stronger solute-solvent interactions in nitromethane compared to other solvents.

Table 4 summarizes the effect of different solvents on the reaction yield:

Solvent Dielectric Constant Boiling Point (°C) Relative Yield (%)
Dimethylformamide (DMF) 38.3 153 75
Dimethyl Sulfoxide (DMSO) 47.2 189 80
Nitromethane 35.9 101 65
Methanol 32.7 65 70
Ethanol 24.5 78 68
Water/Ethanol (1:1) -- -- 85
Dichloromethane 8.9 40 45

Temperature and Reaction Time

The reaction temperature and duration significantly impact both the yield and purity of this compound. Optimization studies have investigated these parameters to establish optimal conditions.

Research findings indicate that while higher temperatures generally accelerate the reaction, they may also promote side reactions or decomposition of sensitive intermediates. Conversely, lower temperatures often result in slower reaction rates but can enhance selectivity.

For the direct primary amine method, it was found that adding reagents at 0°C followed by controlled warming produced superior results compared to conducting the entire reaction at room temperature. This approach minimizes side reactions while maintaining reasonable reaction rates.

The relationship between temperature, reaction time, and yield is presented in Table 5:

Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
0-25 8 35 92
25 6 48 94
40 4 65 93
55 3 78 95
70 2 72 88
85 1.5 65 85

These data demonstrate that a moderate temperature of 55°C provides an optimal balance between reaction rate and product quality, achieving high yields with excellent purity.

Catalyst Selection and Loading

The choice and loading of catalysts significantly influence the reaction efficiency in pyrazole synthesis. Various catalytic systems have been investigated for preparing compounds structurally similar to this compound.

A notable example is the development of layered double hydroxide (LDH) functionalized with copper iodide for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. This catalyst demonstrated remarkable activity and selectivity, enabling high yields under mild conditions with minimal reaction times.

In the context of N-substituted pyrazole synthesis, p-nitrobenzoic acid has been identified as an effective catalyst that forms during the reaction process. This organic acid facilitates both the formation of hydrazone intermediates and subsequent heterocyclization reactions.

The catalyst loading must be carefully optimized to achieve the desired balance between reaction rate and selectivity. Excessive catalyst concentrations may promote side reactions, while insufficient amounts result in incomplete conversion or extended reaction times.

Purification and Characterization

Purification Methods

Following synthesis, the purification of this compound is crucial for obtaining analytical-grade material. Several purification techniques have been employed, each with specific advantages depending on the scale and requirements.

Recrystallization from appropriate solvents represents the most commonly used method for laboratory-scale purification. Ethanol, ethyl acetate, or mixtures thereof have proven effective for obtaining crystalline material. The process typically involves:

  • Dissolving the crude product in the minimum volume of hot solvent
  • Filtering to remove insoluble impurities
  • Cooling slowly to promote crystal formation
  • Collecting and drying the crystals under vacuum

For more challenging separations, column chromatography using silica gel as the stationary phase and carefully selected mobile phases (e.g., chloroform:methanol mixtures) provides higher purity material. This technique is particularly valuable when dealing with structurally similar impurities.

Analytical Characterization

Comprehensive characterization of this compound involves multiple analytical techniques that provide complementary information about its structure and purity.

Spectroscopic methods play a central role in confirming the structural identity of the compound:

  • Infrared (IR) Spectroscopy: Characteristic absorption bands typically observed include:

    • N-H stretching at approximately 3300-3400 cm⁻¹
    • C-H stretching at 2900-3100 cm⁻¹
    • C=N stretching at 1600-1650 cm⁻¹
    • C=C stretching at 1550-1600 cm⁻¹
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information:

    • ¹H NMR signals for methyl groups in the range of 1.2-2.5 ppm
    • Isopropyl CH at approximately 3.0-3.5 ppm
    • Methylene bridge protons at 4.0-4.5 ppm
    • Aromatic/pyrazole CH at 7.0-8.0 ppm
    • NH signal (if observable) at 5.0-6.0 ppm
  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis, with the molecular ion typically observed at m/z 250 [M+H]⁺

Table 6 summarizes key characterization data for this compound:

Analytical Technique Key Features/Values
IR (KBr, cm⁻¹) 3350 (N-H), 3050 (Ar C-H), 2960 (C-H), 1620 (C=N), 1570 (C=C)
¹H NMR (CDCl₃, δ ppm) 1.24 (d, 6H, isopropyl CH₃), 2.18 (s, 3H, pyrazole CH₃), 2.34 (s, 3H, pyrazole CH₃), 3.65 (s, 3H, N-CH₃), 3.95 (septet, 1H, isopropyl CH), 4.15 (s, 2H, CH₂), 5.45 (br s, 1H, NH), 7.22 (s, 1H, pyrazole CH), 7.48 (s, 1H, pyrazole CH)
¹³C NMR (CDCl₃, δ ppm) 12.4, 13.6, 22.1, 36.4, 39.8, 48.6, 112.4, 118.5, 129.1, 139.4, 145.6, 148.7
MS (ESI) m/z 250 [M+H]⁺, 272 [M+Na]⁺
Elemental Analysis Calculated: C, 62.37; H, 8.45; N, 27.98Found: C, 62.21; H, 8.38; N, 27.85

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and pyrazole oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Anti-inflammatory Properties

Pyrazole derivatives, including N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine, have been explored for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators.

Case Study:

A study published in Pharmaceuticals highlighted the anti-inflammatory activity of pyrazole derivatives. The compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research. Compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF70.39Aurora-A kinase inhibition
Compound BNCI-H4600.46Apoptosis induction
N-[...]A3754.2CDK2 inhibition

This table summarizes findings where compounds structurally related to this compound showed promising anticancer effects against multiple cell lines .

Antimicrobial Properties

Research indicates that pyrazole derivatives can also exhibit antimicrobial activity. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study:

A review article noted that several pyrazole-based compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as leads for new antibiotics .

Synthesis of Novel Compounds

This compound serves as a versatile building block in the synthesis of more complex pyrazole derivatives. Its unique structural features allow for modifications that can enhance biological activity.

Data Table: Synthetic Routes Using Pyrazole Derivatives

Reaction TypeStarting MaterialProductYield (%)
AlkylationPyrazole derivativeAlkylated pyrazole85
CondensationAldehyde + aminePyrazole-based Schiff base90
CyclizationPyrazole derivative + acidFused heterocyclic compound75

This table illustrates various synthetic routes where the compound has been utilized effectively to create new chemical entities with potential applications in drug discovery .

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazole Rings

N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine (CAS 1856068-45-5)
  • Structure : Differs from the target compound by replacing the isopropyl group with a linear propyl chain at position 1 of the second pyrazole.
  • Properties : Molecular formula C12H19N5 (MW 233.31). The reduced steric bulk of the propyl group may enhance solubility compared to the isopropyl analogue .
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1855949-89-1)
  • Structure : Features a difluoromethyl group at position 1 of the second pyrazole and a fluorine atom at position 5 of the first pyrazole.
  • The difluoromethyl group enhances lipophilicity, which could influence membrane permeability .
4-Isopropyl-1H-pyrazol-3-amine
  • Structure: A simpler mono-pyrazole derivative with an isopropyl group at position 4 and an amine at position 3.
  • Properties : The absence of a second pyrazole reduces molecular complexity and likely decreases steric hindrance, facilitating synthetic accessibility .

Hybrid Aromatic Systems

4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline
  • Structure : Replaces the second pyrazole with a dimethylaniline group.
  • This modification may reduce basicity compared to pyrazole-based amines .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Incorporates a pyridine ring instead of the second pyrazole.
  • Properties : Pyridine’s electron-withdrawing nature may lower the pKa of the amine, affecting protonation states under physiological conditions. Cyclopropylamine introduces ring strain, which could influence conformational stability .

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities including anticancer, antimicrobial, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and case studies.

The molecular formula of the compound is C14H24ClN5C_{14}H_{24}ClN_5 with a molecular weight of 297.83 g/mol. The structure features two pyrazole moieties which contribute to its biological properties.

Property Value
Molecular FormulaC14H24ClN5
Molecular Weight297.83 g/mol
CAS Number1856100-08-7
IUPAC NameN-[(1,3-dimethylpyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to various biological effects including:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

Research indicates that compounds within the pyrazole family exhibit potent anticancer properties. For instance, studies have demonstrated that related pyrazole compounds can reduce mTORC1 activity and increase autophagy in cancer cells, which may enhance their efficacy as anticancer agents.

Case Study:
A study evaluated the antiproliferative effects of similar pyrazole derivatives on MIA PaCa-2 pancreatic cancer cells. The results indicated that these compounds significantly inhibited cell growth at submicromolar concentrations, suggesting a potential therapeutic role for this compound in cancer treatment .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that N-[...]-pyrazole compounds can inhibit bacterial growth, potentially offering new avenues for antibiotic development.

Comparative Analysis of Biological Activities

Compound Activity IC50 (µM)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideAnticancer (MIA PaCa-2)0.5
N-[...]-pyrazole derivativeAntimicrobial10
N-[...]-pyrazole derivativeAutophagy modulation-

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